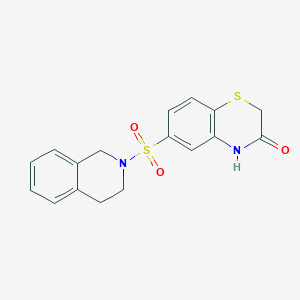![molecular formula C13H12BrN5 B7518611 N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it has been proposed to act through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been reported to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21 and p27, which are known to play a crucial role in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) and activate the mitochondrial apoptotic pathway. Moreover, it has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several advantages and limitations for lab experiments. One of the significant advantages is its potent anticancer activity, which makes it an attractive candidate for further studies. However, one of the limitations is its poor solubility in water, which makes it difficult to use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine. One of the potential directions is to investigate its potential as a therapeutic agent for various types of cancer. Moreover, it is essential to study its pharmacokinetics and pharmacodynamics in animal models to determine its efficacy and safety. Additionally, the development of more efficient synthesis methods and analogs of this compound can lead to the discovery of more potent anticancer agents.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been reported in various research papers. One of the most commonly used methods is the reaction of 2-bromo-4-methylphenyl hydrazine with 4-amino-1-methylpyrazolo[3,4-d]pyrimidine in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in various fields of research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5/c1-8-3-4-11(10(14)5-8)18-12-9-6-17-19(2)13(9)16-7-15-12/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXJQTUCKIUGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)